molecular formula C19H26N4O4S B2938578 methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1239978-13-2

methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2938578
CAS No.: 1239978-13-2
M. Wt: 406.5
InChI Key: MZNOFGYPBSAOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a sulfamoyl group

Preparation Methods

The synthesis of methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide reagent under controlled conditions to introduce the sulfamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar piperidine and benzyl structure but differs in the presence of a pyrrolidine ring instead of a pyrazole ring.

    2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one: This compound contains a piperidine ring and a benzyl group, but it has an indanone structure instead of a pyrazole ring.

Properties

IUPAC Name

methyl 3-[(1-benzylpiperidin-4-yl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-3-16-17(19(24)27-2)18(21-20-16)28(25,26)22-15-9-11-23(12-10-15)13-14-7-5-4-6-8-14/h4-8,15,22H,3,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNOFGYPBSAOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.